Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
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Overview
Description
Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is a synthetic organic compound with the molecular formula C₁₆H₁₈N₂O₃ It is characterized by a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a base such as potassium carbonate.
Esterification: The final step involves esterification of the quinoxaline derivative with ethyl bromoacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the quinoxaline core can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can interact with active sites of enzymes, potentially inhibiting their activity. The cyclopropylmethyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-(methyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
- Ethyl 2-[4-(phenylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
Uniqueness
Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This group can influence the compound’s reactivity and binding interactions, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
ethyl 2-[4-(cyclopropylmethyl)-3-oxoquinoxalin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-15(19)9-13-16(20)18(10-11-7-8-11)14-6-4-3-5-12(14)17-13/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYOQSJKFKKFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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